molecular formula C27H23NO B286620 N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide

N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide

Cat. No.: B286620
M. Wt: 377.5 g/mol
InChI Key: RILPIDFJGWAFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group and a diphenylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide typically involves the reaction of 4-biphenylacetic acid with diphenylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenylyl)acetamide: Lacks the diphenylmethyl group, which may result in different chemical and biological properties.

    N-(diphenylmethyl)acetamide:

    4-biphenylacetic acid: Precursor to the synthesis of N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide, with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both biphenyl and diphenylmethyl groups, which confer specific structural and functional characteristics. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

N-benzhydryl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C27H23NO/c29-26(20-21-16-18-23(19-17-21)22-10-4-1-5-11-22)28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19,27H,20H2,(H,28,29)

InChI Key

RILPIDFJGWAFFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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